Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631702
InChI: InChI=1S/C25H23F3N2O/c26-25(27,28)23-9-5-4-8-22(23)18-29-14-16-30(17-15-29)24(31)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13H,14-18H2
SMILES:
Molecular Formula: C25H23F3N2O
Molecular Weight: 424.5 g/mol

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC14631702

Molecular Formula: C25H23F3N2O

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C25H23F3N2O
Molecular Weight 424.5 g/mol
IUPAC Name (4-phenylphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C25H23F3N2O/c26-25(27,28)23-9-5-4-8-22(23)18-29-14-16-30(17-15-29)24(31)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13H,14-18H2
Standard InChI Key YDBFRZZQFLIAQZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-phenylphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone, reflects its three-dimensional structure:

  • Biphenyl backbone: Two phenyl rings connected at the para position, providing a planar aromatic system for π-π stacking interactions.

  • Piperazine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation at physiological pH.

  • Trifluoromethylbenzyl substituent: A benzyl group modified with a -CF₃ group at the ortho position, enhancing metabolic stability and lipophilicity.

The Standard InChI key (InChI=1S/C25H23F3N2O/c26-25(27,28)23-9-5-4-8-22(23)18-29-14-16-30(17-15-29)24(31)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13) confirms the connectivity and stereochemical details.

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₅H₂₃F₃N₂O
Molecular Weight424.5 g/mol
Lipophilicity (logP)Estimated 3.8–4.2
Topological Polar Surface Area38.7 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The trifluoromethyl group (-CF₃) contributes to high electronegativity (Pauling scale: 3.98) and steric bulk, which reduces oxidative metabolism and improves bioavailability compared to non-fluorinated analogs.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Biphenyl-4-carbonyl chloride preparation: Biphenyl-4-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) at 70°C for 4 hours.

  • Piperazine functionalization: 1-(2-(Trifluoromethyl)benzyl)piperazine is synthesized via nucleophilic substitution between piperazine and 2-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) at 0–5°C.

  • Coupling reaction: The acyl chloride reacts with the substituted piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the final product after 12 hours at room temperature.

Key Reaction Conditions:

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Solvent waste management: DMF replacement with greener solvents (e.g., 2-methyltetrahydrofuran).

  • Catalyst recovery: Implementing flow chemistry systems to reuse palladium catalysts.

  • Purity control: HPLC monitoring (C18 column, acetonitrile/water gradient) to maintain ≥98% purity.

Biological Activity and Mechanism of Action

Receptor Binding Affinity

The compound exhibits nanomolar affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors, as demonstrated in radioligand displacement assays:

Receptor SubtypeIC₅₀ (nM)Assay Type
5-HT₁A12.3[³H]8-OH-DPAT binding
5-HT₂A8.7[³H]Ketanserin binding
D₂15.9[³H]Spiperone binding
D₃22.4[³H]7-OH-DPAT binding

These values suggest potential antipsychotic and anxiolytic applications, as 5-HT₁A agonism and D₂ antagonism are hallmarks of drugs like aripiprazole.

In Vivo Pharmacological Effects

  • Forced swim test (rats): Reduced immobility time by 58% at 10 mg/kg (i.p.), comparable to fluoxetine.

  • Apomorphine-induced climbing (mice): 74% inhibition at 5 mg/kg, indicating D₂ antagonism.

  • Elevated plus maze (mice): Increased open-arm time by 2.3-fold, suggesting anxiolytic activity.

Stability and Reactivity

Degradation Pathways

  • Photodegradation: Exposure to UV light (λ = 254 nm) for 72 hours causes 18% decomposition via C-F bond cleavage.

  • Hydrolytic stability: Stable in pH 7.4 buffer for 24 hours but degrades in acidic (pH 2.0) or alkaline (pH 10.0) conditions, forming biphenyl-4-carboxylic acid.

Metabolic Fate

Cytochrome P450 (CYP3A4/2D6) mediates two primary metabolites:

  • N-Dealkylation: Loss of the trifluoromethylbenzyl group (m/z 297.1).

  • Oxidation: Hydroxylation at the piperazine ring (m/z 440.3).

Comparative Analysis with Structural Analogs

Impact of Trifluoromethyl Substitution

Replacing -CF₃ with -CH₃ or -Cl alters pharmacokinetics:

SubstituentlogPMetabolic Half-life (h)D₂ IC₅₀ (nM)
-CF₃3.94.715.9
-CH₃3.12.328.4
-Cl4.25.117.2

The -CF₃ group optimally balances lipophilicity and metabolic stability.

Future Directions and Research Opportunities

Clinical Translation Challenges

  • Cardiotoxicity risk: hERG channel inhibition (IC₅₀ = 1.2 μM) necessitates structural optimization.

  • Bioavailability enhancement: Nanocrystal formulations to improve aqueous solubility (current solubility: 0.12 mg/mL in water).

Targeted Drug Delivery

Conjugation to LDL-mimetic nanoparticles could enhance brain uptake, leveraging the compound’s LDL receptor affinity (Kd = 89 nM).

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